molecular formula C14H18N4 B1589202 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- CAS No. 189440-33-3

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-

Cat. No.: B1589202
CAS No.: 189440-33-3
M. Wt: 242.32 g/mol
InChI Key: PLMFCAGWTCKBCA-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its chelating properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound can form stable complexes with metal ions , suggesting that its targets could be metal-containing enzymes or proteins.

Mode of Action

“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” interacts with its targets by forming stable complexes with metal ions . This interaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-”. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be influenced by factors such as pH and temperature

Biochemical Analysis

Biochemical Properties

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various catalytic reactions . The nature of these interactions is largely dependent on the specific metal ions and the conditions of the reaction.

Temporal Effects in Laboratory Settings

Information on the temporal effects of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- in laboratory settings is currently limited. It is known that it has a melting point of 142-143 °C and a boiling point of 352.6±32.0 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of ethylenediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to form the desired product . The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol solvents at room temperature.

    Substitution: Various alkylating agents or acylating agents; reactions are performed in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

    Substitution: Substituted derivatives where the pyridine rings are modified with different functional groups.

Scientific Research Applications

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN): A similar compound with four pyridinylmethyl groups instead of two.

    N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Another derivative with methyl groups on the nitrogen atoms.

Uniqueness

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which provides a balance between chelating ability and steric hindrance. This balance makes it suitable for forming stable metal complexes while allowing for functionalization and modification for various applications.

Properties

IUPAC Name

N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFCAGWTCKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447324
Record name 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189440-33-3
Record name 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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